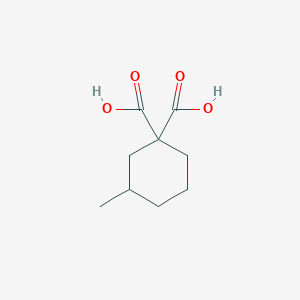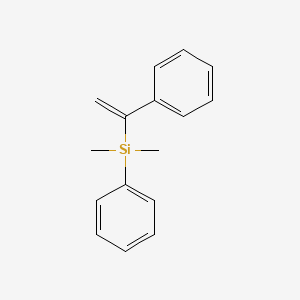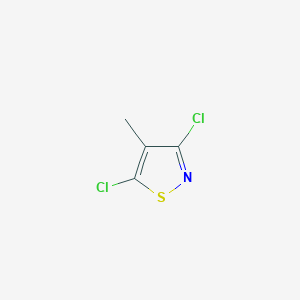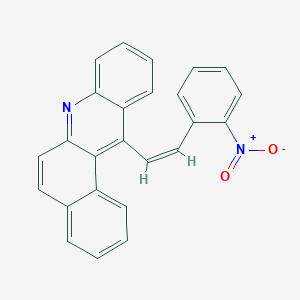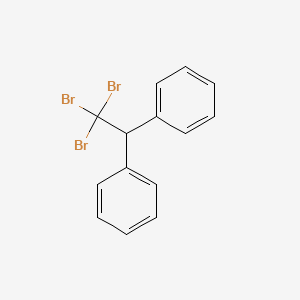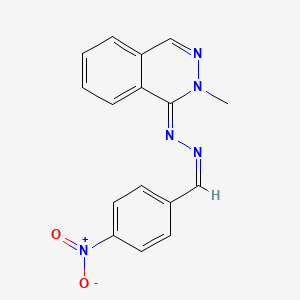![molecular formula C9H5ClN4O5S B14501611 4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine CAS No. 63351-58-6](/img/structure/B14501611.png)
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine is a complex organic compound that features a combination of nitrofuran and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to chlorination and nitration reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biology: Used in studies related to enzyme inhibition and microbial resistance.
Mécanisme D'action
The mechanism of action of 4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine involves interaction with microbial enzymes, leading to inhibition of essential biochemical pathways. The nitrofuran moiety is known to generate reactive oxygen species, which can damage microbial DNA and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar structure with a thiadiazole ring.
5-nitrofuran-2-yl-thiadiazole derivatives: Known for their antimicrobial properties.
Uniqueness
4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine is unique due to its combination of nitrofuran and thiazole moieties, which contribute to its potent antimicrobial activity and potential for diverse chemical modifications.
Propriétés
Numéro CAS |
63351-58-6 |
|---|---|
Formule moléculaire |
C9H5ClN4O5S |
Poids moléculaire |
316.68 g/mol |
Nom IUPAC |
4-[1-chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5ClN4O5S/c10-5(3-4-1-2-6(19-4)13(15)16)7-8(14(17)18)20-9(11)12-7/h1-3H,(H2,11,12) |
Clé InChI |
HWIPHJOWAQOUBL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C2=C(SC(=N2)N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
